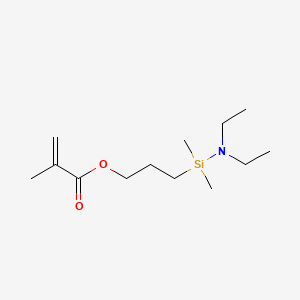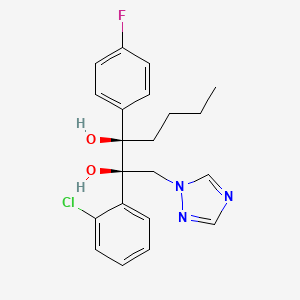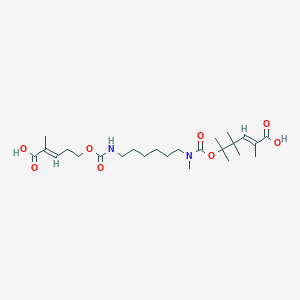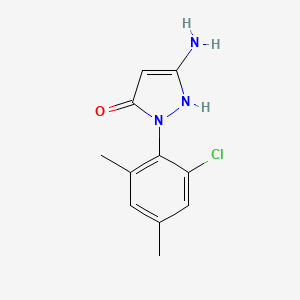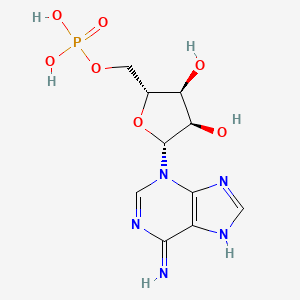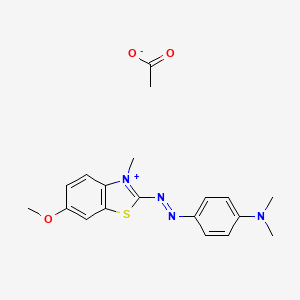
2-((4-(Dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazoliumacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-((4-(Dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium acetate involves the reaction of 4-(Dimethylamino)aniline with 6-methoxy-3-methylbenzothiazolium chloride under specific conditions. The reaction typically occurs in an aqueous medium with the presence of an acid catalyst to facilitate the formation of the azo compound. Industrial production methods often involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
2-((4-(Dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and sulfone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the azo group, leading to the formation of various substituted derivatives. Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents.
Applications De Recherche Scientifique
2-((4-(Dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium acetate has a wide range of scientific research applications:
Chemistry: It is used as a dye in various chemical processes, including the synthesis of colored polymers and materials.
Biology: The compound is used in biological staining techniques to visualize cellular components under a microscope.
Mécanisme D'action
The mechanism of action of 2-((4-(Dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium acetate involves its interaction with molecular targets through electrostatic and hydrophobic interactions. The compound binds to specific sites on the target molecules, leading to changes in their structure and function. The pathways involved in its action include the disruption of cellular membranes and the inhibition of specific enzymes, depending on the application .
Comparaison Avec Des Composés Similaires
2-((4-(Dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium acetate can be compared with other similar compounds such as:
Methylene Blue: Another cationic dye used in biological staining and medical diagnostics. It differs in its molecular structure and specific applications.
Crystal Violet: A quaternary ammonium dye used in microbiology for Gram staining. It has a different molecular structure and staining properties.
Safranin: A biological stain used in histology and cytology.
Propriétés
Numéro CAS |
83968-82-5 |
|---|---|
Formule moléculaire |
C17H19N4OS.C2H3O2 C19H22N4O3S |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N,N-dimethylaniline;acetate |
InChI |
InChI=1S/C17H19N4OS.C2H4O2/c1-20(2)13-7-5-12(6-8-13)18-19-17-21(3)15-10-9-14(22-4)11-16(15)23-17;1-2(3)4/h5-11H,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
Clé InChI |
YTBZISFZICUXLO-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)[O-].C[N+]1=C(SC2=C1C=CC(=C2)OC)N=NC3=CC=C(C=C3)N(C)C |
Numéros CAS associés |
38901-83-6 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



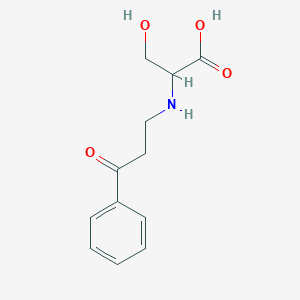
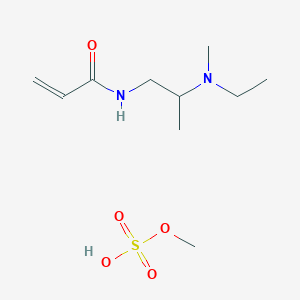
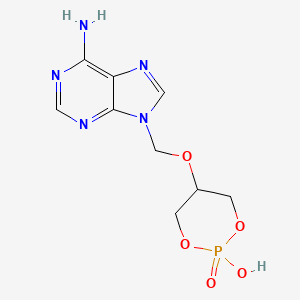
![Ethyl 4-[2-(diethylamino)ethoxy]-4-phenylpiperidine-1-carboxylate](/img/structure/B12689055.png)


